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Compound of Interest

Compound Name: 6-Bromoisoquinolin-4-ol

CAS No.: 1015070-56-0

Cat. No.: B1506412

Get Quote

Content Type: Technical Methodology & Analytical Framework Subject: 6-Bromoisoquinolin-
4-ol (CAS: Hypothetical/Rare | Formula: C₉H₆BrNO)

Strategic Overview & Synthetic Provenance
In medicinal chemistry, the 4-hydroxyisoquinoline scaffold is a critical pharmacophore, often

serving as a bioisostere for quinolones in kinase inhibitors. The primary analytical challenge is

distinguishing the 6-bromoisoquinolin-4-ol isomer from:

6-Bromoquinolin-4-ol: A thermodynamically stable isomer often formed if the cyclization

nitrogen source is ambiguous.[1]

7-Bromoisoquinolin-4-ol: The regioisomer formed if the starting material (e.g., 3-

bromobenzaldehyde) allows cyclization at the alternative ortho-position.

Isoquinolin-4(1H)-one: The keto-tautomer, which may exist in equilibrium depending on

solvent polarity.[1]

Synthetic Context for Impurity Profiling
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Understanding the origin aids elucidation. 6-substituted isoquinolines are typically synthesized

via the Pomeranz-Fritsch reaction using 4-bromobenzaldehyde.

Starting Material: 4-Bromobenzaldehyde (Para-substituted).[1]

Cyclization Logic: The aminoacetal condenses at the aldehyde (becoming C1).[1] Cyclization

occurs at the ortho position.[1] In a para-substituted benzaldehyde, both ortho positions are

equivalent, yielding exclusively the 6-bromo isomer.

Key Risk: If the starting material contained 3-bromobenzaldehyde, the product will contain 7-

bromoisoquinolin-4-ol (via cyclization para to Br) or 5-bromoisoquinolin-4-ol (via cyclization

ortho to Br).

The Analytical Matrix: Step-by-Step Elucidation
Phase 1: Mass Spectrometry (Isotopic Fingerprint)
Before NMR, confirm the elemental composition and halogen presence.

Technique: LC-MS (ESI+) or GC-MS.[1]

Observation:

Molecular Ion: [M+H]⁺ = 223.9 and 225.9.[1]

Pattern: A distinct 1:1 doublet characteristic of a single Bromine atom (⁷⁹Br/⁸¹Br).[1]

Fragmentation: Look for loss of CO (28 Da) typical of phenols/enols, or loss of Br (79/80

Da).

Phase 2: 1H NMR Spectroscopy (The Core Logic)
The proton NMR spectrum is the definitive tool for assigning regiochemistry. The isoquinoline

ring numbering places the Nitrogen at position 2.[1]

Predicted Chemical Shifts & Coupling Constants (DMSO-d₆)
Note: Chemical shifts are estimated based on substituent effects on the isoquinoline core.
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Proton Position
Shift (δ
ppm)

Multiplicity
Coupling (

Hz)

Diagnostic
Logic

H1 Pyridine 8.90 - 9.10 Singlet (s) -

Most

deshielded

due to

adjacency to

N and

aromatic ring

current.

Singlet

confirms N is

at pos 2 (no

H adjacent).

[1]

H3 Pyridine 7.90 - 8.10 Singlet (s) -

Para to H1?

No,

separated by

N and C4.

Usually a

singlet if C4

is substituted.

[1]

H5 Benzene 8.20 - 8.40 Doublet (d)

Key Signal.

Peri-position

to C4-OH.

Deshielded.

Appears as a

doublet

(meta-

coupling) or

singlet if

resolution is

low.[1]

H7 Benzene 7.60 - 7.70 dd
,

Classic

"doublet of
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doublets".[2]

Ortho-

coupled to

H8, Meta-

coupled to

H5.

H8 Benzene 7.90 - 8.00 Doublet (d)

Ortho-

coupled to

H7. NOE

correlation

with H1 is

mandatory.[1]

OH C4-OH 9.50 - 10.50 Broad s -

Exchangeabl

e.[1]

Disappears

with D₂O

shake.

Detailed Coupling Analysis
The "Empty" C4: The absence of a signal around 7.5-8.0 ppm with characteristic C3-C4

coupling (

Hz) confirms substitution at C4.[1]

The Benzene Ring (AMX System):

You must observe a 1,2,4-trisubstituted benzene pattern.

If you see a triplet (t) or apparent triplet, you likely have the 5-bromo or 8-bromo isomer

(which leaves three adjacent protons).

6-Bromo Pattern: Isolated H5 (meta coupled), H7/H8 (ortho coupled).

Phase 3: 2D NMR Verification (NOESY/HMBC)
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To prove the structure is Isoquinoline (N at 2) and not Quinoline (N at 1), and to fix the Bromine

at 6.

Workflow Diagram (DOT)
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Caption: Logical flow for structural confirmation. The H1-H8 NOE is the definitive test for

isoquinoline fusion geometry.

Key Correlations
NOESY H1 ↔ H8: This is the "smoking gun."[1] In isoquinoline, H1 (singlet) is spatially close

to H8 (doublet).[1] In quinoline, H2 is adjacent to H3, and H8 is peri to the Nitrogen lone pair,

not a proton. Observation of H1-H8 NOE confirms the isoquinoline scaffold.

HMBC C4 ↔ H3 & H5:

The Carbon at C4 (bearing OH) should show long-range coupling to H3 (2-bond) and H5

(3-bond).

If Br were at 5, H5 would be absent, and HMBC patterns would change.

Tautomerism Check: Enol vs. Keto
4-Hydroxyisoquinoline exists predominantly as the enol tautomer in DMSO and non-polar

solvents, unlike 4-hydroxyquinoline (4-quinolone) which favors the keto form.

13C NMR Indicator:

Enol (C-OH): Carbon shift

150-155 ppm.[1]

Keto (C=O): Carbon shift

170-175 ppm.[1]

Protocol: Acquire 13C NMR (proton decoupled). If C4 appears < 160 ppm, the compound is

in the hydroxy form.

Experimental Protocol Summary
A. Sample Preparation[1][3]

Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆ (Chloroform-d may not dissolve the polar

hydroxy compound; Methanol-d₄ exchanges the OH proton, losing data).
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Ensure sample is free of paramagnetic impurities (filter through cotton if necessary).[1]

B. Acquisition Parameters[1][3][4]
1H NMR: 16 scans, 30° relaxation delay (to integrate H1/H3 accurately).

13C NMR: 512 scans minimum (quaternary carbons C4 and C6-Br are slow to relax).[1]

NOESY: Mixing time 500ms.

C. Data Interpretation Checklist
Br Isotope: 1:1 ratio in MS?

Scaffold: H1 (s) and H3 (s) present? (Distinguishes from quinoline which has H2/H3

doublets).[1]

Fusion: NOE between H1 and the benzene ring proton (H8)?

Regiochemistry: Benzene ring protons show

pattern (not

)?

Substituent: H5 is a singlet/meta-doublet (implies position 6 is substituted)?
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Tautomerism of Hydroxyisoquinolines: Katritzky, A. R., et al. (2010). Tautomerism in Drug
Discovery. Journal of Organic Chemistry. (Discusses the enol preference of 4-
hydroxyisoquinolines compared to quinolones).

Synthetic Provenance (Pomeranz-Fritsch)

Wang, W., et al. (2014). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1]

(Illustrates the parallel chemistry in quinolines, highlighting the need for rigorous NMR

distinction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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